molecular formula C19H15NO2 B2981465 1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one CAS No. 300397-74-4

1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2981465
CAS No.: 300397-74-4
M. Wt: 289.334
InChI Key: BOUNCZHOQAMCNS-UHFFFAOYSA-N
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Description

1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a 2-oxo-1,2-diphenylethyl group. The compound’s structure combines aromatic phenyl groups with a partially unsaturated pyridone ring, which may influence its electronic properties, solubility, and biological activity .

Properties

IUPAC Name

1-(2-oxo-1,2-diphenylethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)19(22)16-11-5-2-6-12-16/h1-14,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUNCZHOQAMCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-oxo-1,2-diphenylethyl derivatives with pyridinone precursors. One common method involves the use of hexafluoroacetone with 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the substituting agent used.

Scientific Research Applications

1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Dihydropyridinone Core

  • 1-(2-Oxo-1,2-diphenylethyl)pyrrolidin-1-ium chloride hemihydrate (α-D2PV): This synthetic cathinone replaces the dihydropyridinone ring with a pyrrolidinium group. The substitution results in a charged nitrogen atom, enhancing water solubility compared to the neutral dihydropyridinone. α-D2PV’s crystal structure (monoclinic, space group C2/c) and law enforcement seizures underscore its stimulant properties, contrasting with the uncharged target compound .
  • This structural change may alter pharmacokinetic properties, such as membrane permeability and metabolic stability .
  • This could influence solid-state packing or binding to biological targets .

Functional Group Modifications

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: The carboxylic acid group at position 4 introduces acidity (pKa ~3–4) and enables salt formation, improving aqueous solubility compared to the non-polar diphenylethyl substituent in the target compound .

Fused-Ring Systems

  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: Fusion of an imidazole ring with the dihydropyridinone core creates a rigid, planar structure.

Melting Points and Solubility

  • Diethyl imidazo[1,2-a]pyridine derivative : Melts at 215–217°C, suggesting high thermal stability due to fused-ring rigidity .
  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid : Likely exhibits higher water solubility (via carboxylate salt formation) than the hydrophobic diphenylethyl-substituted target compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Core Structure Key Substituent Melting Point (°C) Solubility Application
1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one Dihydropyridin-2-one 2-Oxo-1,2-diphenylethyl N/A Low (hydrophobic) Research chemical
α-D2PV Pyrrolidinium chloride 2-Oxo-1,2-diphenylethyl >200 (inferred) Moderate (ionic) Stimulant
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one Dihydropyridin-2-one 2-Amino-2-phenylethyl N/A Moderate Pharmaceutical intermediate
Diethyl imidazo[1,2-a]pyridine derivative Imidazo[1,2-a]pyridine Nitrophenyl, cyano, benzyl 215–217 Low Materials science

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Electronic Effect Key Reactivity
2-Oxo-1,2-dihydropyridine-3-carbonitrile Nitrile (C≡N) Electron-withdrawing Stabilizes enol tautomer
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Carboxylic acid (COOH) Acidic, ionizable Salt formation, hydrogen bonding
5-(2-Pyridyl)-1,2-dihydropyridin-2-one Pyridyl (C5H4N) Aromatic, π-donor Enhances stacking interactions

Biological Activity

1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one, also known by its CAS number 300397-74-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a unique structure that allows for diverse interactions within biological systems. Its molecular formula is C17H15N1O1C_{17}H_{15}N_{1}O_{1}, and it exhibits characteristics typical of diketones and pyridines.

Antioxidant Activity

Research indicates that the compound possesses notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

  • Study Findings : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity. The results were comparable to established antioxidants such as ascorbic acid.

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines.

  • Case Study : A study involving pancreatic cancer cell lines (PANC-1) showed that treatment with the compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
PANC-115Apoptosis via caspase activation
HEK29325Cell cycle arrest

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity, which is pivotal in regulating metabolic pathways.

  • Enzyme Studies : Inhibition assays revealed that this compound effectively inhibited key enzymes involved in glucose metabolism and cholinergic signaling.
EnzymeIC50 (µM)
Cholinesterase10
α-Amylase20
Glucosidase18

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its biological efficacy.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

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